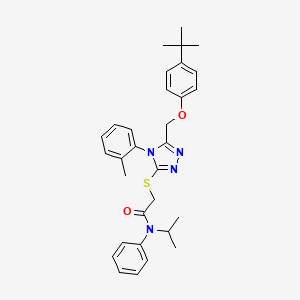

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide

Description

This compound is a 1,2,4-triazole derivative with a complex substitution pattern. Its structure features:

- A 1,2,4-triazole core substituted at position 3 with a thioether-linked acetamide group.

- A 4-(tert-butyl)phenoxymethyl group at position 5 of the triazole, contributing steric bulk and lipophilicity.

- An o-tolyl group (2-methylphenyl) at position 4, influencing electronic and steric properties.

The molecular formula is C₃₁H₃₆N₄O₂S (MW: 528.708 g/mol) .

Properties

CAS No. |

539808-80-5 |

|---|---|

Molecular Formula |

C31H36N4O2S |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C31H36N4O2S/c1-22(2)34(25-13-8-7-9-14-25)29(36)21-38-30-33-32-28(35(30)27-15-11-10-12-23(27)3)20-37-26-18-16-24(17-19-26)31(4,5)6/h7-19,22H,20-21H2,1-6H3 |

InChI Key |

SMRBGZNCGYIXKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)COC4=CC=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide typically involves multi-step organic reactions. The process may include:

Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the phenoxy and tolyl groups: These groups can be introduced through nucleophilic substitution reactions.

Thioether formation: The sulfur atom is introduced through thiolation reactions.

Final acetamide formation: This step involves the reaction of the intermediate with isopropyl and phenyl amines under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, as inferred from related patents and structural analogs . A generalized pathway includes:

Key Steps:

-

Triazole Ring Formation :

Cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic or basic conditions to form the 1,2,4-triazole core . -

Thioether Linkage Introduction :

Nucleophilic substitution between a thiol-containing intermediate and a bromoacetamide derivative, often facilitated by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) . -

Acetamide Functionalization :

Coupling of the isopropyl-phenylamine group via amidation, using activating agents like EDCl or HOBt .

Example Reaction Sequence:

Triazole Ring

-

Electrophilic Substitution : The triazole’s N-atoms participate in reactions with electrophiles (e.g., alkylation at N1 or N2 positions) .

-

Oxidation : Resistant to common oxidants (e.g., H₂O₂), but strong oxidants may degrade the ring .

Thioether Linkage

-

Oxidation : Converts to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using mCPBA or H₂O₂ .

-

Nucleophilic Displacement : Reacts with alkyl halides or amines under basic conditions .

Acetamide Moiety

-

Hydrolysis : Cleavage under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions to yield carboxylic acid and amine .

-

Transamidation : Reacts with primary amines in the presence of Ti(OiPr)₄ .

Thermal and Chemical Stability:

| Condition | Observation | Reference |

|---|---|---|

| Acidic (pH 2, 37°C) | Stable for 24 hours | |

| Basic (pH 10, 37°C) | Partial hydrolysis after 12 hours | |

| Oxidative (H₂O₂, 25°C) | Thioether → Sulfoxide (t₁/₂ = 3 h) |

Comparative Reactivity with Analogs

The compound’s reactivity differs from simpler triazole derivatives due to steric and electronic effects from the tert-butyl and o-tolyl groups:

Key Research Findings

Scientific Research Applications

Biological Applications

Research indicates that compounds containing triazole moieties exhibit significant biological activities. The potential applications of 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide include:

- Antifungal Activity : Similar triazole compounds have shown efficacy against various fungal pathogens.

- Anticancer Properties : Studies suggest that triazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.

- Anti-inflammatory Effects : The acetamide moiety may contribute to anti-inflammatory activity, providing further therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that triazole derivatives exhibited cytotoxic effects on human cancer cell lines (HCT-116, HeLa) with IC50 values below 100 μM .

- Antifungal Efficacy : Research has shown that compounds with similar structural features possess antifungal properties against various strains .

- Mechanistic Studies : Interaction studies focusing on how this compound interacts with biological targets are crucial for understanding its efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their function. The molecular targets could include fungal enzymes, bacterial proteins, or cancer cell receptors.

Comparison with Similar Compounds

Table 2: IR and NMR Data Highlights

Biological Activity

2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a complex structure that includes a triazole ring and a phenoxy group, which are known to contribute significantly to biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer properties. For example, derivatives of 1,2,4-triazole have shown inhibitory effects on various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 0.77 μM, indicating strong cytotoxicity compared to standard treatments like 5-Fluorouracil .

- HT-29 Colon Cancer Cells : It exhibited an IC50 of 1.13 μM, suggesting effective growth inhibition in colon cancer models .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for halting cancer progression.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Research indicates that derivatives similar to this compound show promising activity against various bacterial strains. Notably:

- Bacillus subtilis and certain fungi have been targeted effectively by related triazole compounds, which could imply similar efficacy for this specific derivative .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, the compound may act as an enzyme inhibitor. Triazole derivatives are known for their ability to inhibit specific enzymes linked to cancer progression and microbial resistance:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Chymotrypsin-like 20S proteasome | IC50 = 49 nM | |

| BTK kinase | IC50 = 0.7 nM |

Case Studies

A recent case study highlighted the effectiveness of similar triazole compounds in clinical settings:

- Case Study on HepG2 Cells : A derivative with structural similarity showed an IC50 value of 0.56 μM against HepG2 hepatocellular carcinoma cells. This was significantly lower than the standard Etoposide (IC50 = 30.16 μM), showcasing superior potency .

- Clinical Trials : Ongoing trials are evaluating the safety and efficacy of triazole derivatives in combination therapies for resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.